6-Deoxy-L-[1-13C]fucose chemical structure
6-Deoxy-L-[1-13C]fucose chemical structure
A Technical Guide to 6-Deoxy-L-[1-13C]fucose: Structure, Metabolism, and Application in Glycobiology Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Fucosylation, the enzymatic addition of L-fucose to glycans, is a critical post-translational modification implicated in a vast array of biological processes, from cell adhesion and signaling to immune regulation. Dysregulation of fucosylation is a known hallmark of various pathologies, most notably cancer, making it a focal point for diagnostic and therapeutic research. Stable isotope labeling, utilizing molecules such as 6-Deoxy-L-[1-13C]fucose, offers a powerful and precise method for tracing the metabolic fate of fucose and quantifying its incorporation into glycoproteins. This guide provides an in-depth technical overview of 6-Deoxy-L-[1-13C]fucose, detailing its chemical structure, metabolic incorporation via the salvage pathway, and its application in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present validated, step-by-step protocols for metabolic labeling and sample analysis, designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the dynamic world of fucosylation.
Introduction to Fucosylation and Isotopic Labeling
The Biological Significance of L-Fucose
L-fucose is a deoxyhexose sugar, structurally equivalent to 6-deoxy-L-galactose, that is widely distributed in mammalian, insect, and plant glycoconjugates.[1][2] Two primary features distinguish it from other common mammalian sugars: the absence of a hydroxyl group at the C-6 position and its L-configuration.[1][3] Fucose is a terminal monosaccharide on many N- and O-linked glycans, where it plays a pivotal role in molecular recognition events.[2][4] For instance, fucosylated glycans are fundamental to the structures of the A and B blood group antigens and are essential for selectin-mediated leukocyte adhesion during inflammatory responses.[1] Given these critical functions, it is unsurprising that aberrant fucosylation is linked to severe diseases, making the study of fucose metabolism a high-priority area in biomedical research.[2]
The Principle of Stable Isotope Labeling for Glycan Analysis
Stable isotope labeling is a powerful strategy to trace the metabolic activity of biomolecules within a complex biological system. By replacing a naturally abundant atom (e.g., ¹²C) with a heavier, non-radioactive isotope (e.g., ¹³C), the labeled molecule can be distinguished from its endogenous counterparts using analytical techniques sensitive to mass differences. 6-Deoxy-L-[1-¹³C]fucose is a synthetic analog of L-fucose where the carbon atom at the anomeric position (C1) is replaced with a ¹³C isotope. When introduced to cells, this labeled fucose is taken up and utilized by the cell's own enzymatic machinery, incorporating it into newly synthesized glycoproteins.[5] This allows for the direct, specific, and quantitative tracking of fucosylation dynamics, providing invaluable insights into glycan biosynthesis in both healthy and diseased states.[5]
Physicochemical Properties of 6-Deoxy-L-[1-13C]fucose
Chemical Structure
The structure of 6-Deoxy-L-[1-¹³C]fucose is identical to that of L-fucose, with the specific enrichment of the ¹³C isotope at the C1 position. This targeted labeling is particularly advantageous for NMR spectroscopy, as the anomeric carbon's chemical environment is highly informative.
Caption: Chemical structure of α-L-fucopyranose with ¹³C label at C1.
Tabulated Physicochemical Data
The isotopic label has a negligible effect on the bulk physicochemical properties of the molecule but provides a distinct signature for analytical detection.
| Property | Value | Source |
| Chemical Formula | ¹³C¹²C₅H₁₂O₅ | Derived |
| Exact Mass | 165.0718 Da | PubChem CID 840[6] |
| Molar Mass | ~165.16 g/mol | Derived from[1] |
| Synonyms | [1-¹³C]-L-Fucose, 6-Deoxy-L-[1-¹³C]galactose | General |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in water | [7] |
Mechanism of Incorporation: The Fucose Salvage Pathway
Mammalian cells utilize two primary pathways to synthesize the activated sugar donor, GDP-L-fucose: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular or lysosomal sources.[2][3] Exogenously supplied 6-Deoxy-L-[1-¹³C]fucose is processed exclusively through the salvage pathway.[5]
Pathway Overview
The salvage pathway is a two-step enzymatic process that efficiently converts free fucose into GDP-L-fucose, the substrate for all fucosyltransferases.[3][8] Understanding this pathway is crucial, as its efficiency dictates the incorporation level of the isotopic label.
Caption: The Fucose Salvage Pathway for incorporating labeled fucose.
Enzymatic Steps and Rationale
-
Phosphorylation: Upon entering the cytosol, L-fucose is phosphorylated at the anomeric position by fucokinase (FCSK) , consuming one molecule of ATP to produce L-fucose-1-phosphate. This initial step "traps" the fucose inside the cell.[4]
-
GDP-Activation: Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase, catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose and pyrophosphate.[3][4] This nucleotide-activated form is the universal donor substrate for fucosyltransferases.
-
Glycosylation: Finally, various fucosyltransferases (FUTs) transfer the ¹³C-labeled fucose moiety from GDP-L-fucose onto specific glycan structures on glycoproteins and glycolipids.[2]
The fidelity of this pathway is high, and it readily accepts fucose analogs with modifications that do not sterically hinder the active sites of these key enzymes. The C1 position is not modified during this process, ensuring the ¹³C label is retained through to the final fucosylated glycoprotein.
Analytical Methodologies for Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive and highly specific technique for analyzing the structure and dynamics of molecules.[9] It is exceptionally well-suited for detecting the incorporation of ¹³C-labeled precursors.[5]
The natural abundance of the ¹³C isotope is only ~1.1%.[10] By introducing 6-Deoxy-L-[1-¹³C]fucose, the ¹³C content at the C1 position of incorporated fucose residues is dramatically increased. This allows for the use of sensitive, ¹³C-edited NMR experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. The HSQC spectrum displays correlations between directly bonded protons and ¹³C nuclei, producing a unique "fingerprint" for the labeled fucose. The signal from the anomeric proton (H1) and the labeled carbon (C1) of the incorporated fucose will appear as a distinct, intense cross-peak, which would be nearly invisible at natural abundance.[5]
The chemical shifts of the fucose carbons are sensitive to their local environment. While the exact shifts will vary depending on the glycoprotein and linkage, the following table provides reference values for unlabeled L-fucose in solution. The ¹³C-labeled C1 signal is expected to appear in the anomeric region (90-100 ppm).
| Atom | Chemical Shift (ppm) (α-anomer) | Chemical Shift (ppm) (β-anomer) | Source |
| C1 | 98.935 | ~94.5 | BMRB[11],[12] |
| C2 | 73.583 | ~70.0 | BMRB[11] |
| C3 | 74.361 | ~73.0 | BMRB[11] |
| C4 | 75.623 | ~72.5 | BMRB[11] |
| C5 | 74.160 | ~71.5 | BMRB[11] |
| C6 | 18.220 | ~16.5 | BMRB[11] |
This protocol provides a framework for preparing a purified, labeled glycoprotein sample for NMR analysis.
I. Sample Preparation (Self-Validating System)
-
Protein Purity: Begin with a highly purified glycoprotein sample (>95% purity as assessed by SDS-PAGE). Contaminants will complicate spectra and may degrade the sample.
-
Buffer Exchange: Dialyze the sample extensively against the final NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). This ensures a consistent chemical environment and removes interfering buffer components.
-
Causality: Buffers containing primary amines (e.g., Tris) will produce large interfering signals in ¹H spectra and must be avoided.
-
-
Concentration: Concentrate the protein to a final concentration of 0.3-0.5 mM.[13]
-
Trustworthiness: A lower concentration will result in a poor signal-to-noise ratio, requiring prohibitively long acquisition times. Use a centrifugal concentrator with a molecular weight cutoff appropriate for your protein to avoid sample loss.
-
-
Final Preparation: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock signal. Transfer the final volume (typically 200-500 µL) to a high-quality NMR tube.[6][9]
II. NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, indicated by a sharp, symmetric water signal.
-
1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum to confirm the sample is well-folded (i.e., shows good signal dispersion) and to reference the chemical shifts.[14]
-
¹H-¹³C HSQC Acquisition:
-
Pulse Sequence: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).
-
Parameters:
-
Expertise: The relaxation delay is critical. A delay that is too short will saturate the signals and reduce sensitivity. 1.0-1.5s is a good starting point for glycoproteins.
-
-
Data Processing: Process the data using software such as TopSpin or NMRPipe. Apply a squared sine-bell window function, Fourier transform, and perform phase and baseline correction.[5] The appearance of a strong cross-peak in the anomeric region (δH ~5.0 ppm, δC ~99 ppm) validates the successful incorporation of the ¹³C-fucose.
Mass Spectrometry (MS)
MS provides complementary information, confirming the mass increase due to the label and allowing for site-specific analysis of fucosylation.
The ¹³C isotope adds approximately 1.00335 Da to the mass of the fucose residue compared to the natural ¹²C. This mass shift can be detected in high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap). By analyzing intact glycoproteins, glycopeptides, or released glycans, one can confirm the presence of the label and even quantify the proportion of labeled vs. unlabeled species.
In tandem MS (MS/MS), glycopeptides are fragmented to determine the peptide sequence and glycan structure.
-
Characteristic Loss: A common fragmentation pattern for core-fucosylated glycopeptides is the neutral loss of the fucose residue.[15] The ¹³C label will be contained within this lost fragment.
-
Fucose Migration: It is a well-documented artifact in MS that fucose residues can "migrate" to different positions on the glycan during gas-phase fragmentation.[16] This can complicate spectral interpretation. Awareness of this phenomenon is critical when assigning structures. Using optimized collision energies can help minimize such rearrangements.
This protocol details a standard workflow for releasing N-glycans from a labeled glycoprotein for subsequent MS analysis.
-
Denaturation & Reduction: Resuspend ~50 µg of the purified glycoprotein in a denaturing buffer (e.g., 1.33% SDS). Incubate at 65°C for 10 min. Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds and incubate at 50°C for 1 hour.[17][18]
-
Causality: Complete denaturation and reduction are essential for the subsequent enzyme, PNGase F, to access all glycosylation sites.
-
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour.[17] This irreversibly caps the free thiols, preventing disulfide bonds from reforming.
-
Enzymatic Deglycosylation: Add Igepal-CA630 (a non-ionic detergent) to sequester the SDS, which would otherwise inhibit the enzyme. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C.[17][18] PNGase F specifically cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans.
-
Glycan Cleanup: The released glycans must be separated from the protein, salts, and detergents. This is typically achieved using a solid-phase extraction (SPE) method, such as a C18 Sep-Pak column. The protein and peptides will bind to the column, while the hydrophilic glycans will be found in the flow-through.[17]
-
LC-MS Analysis: Analyze the cleaned, released glycans using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a high-resolution mass spectrometer.[18][19] The +1 Da mass shift will be observable in the MS1 spectra of all fucose-containing glycan species.
Experimental Workflow: A Self-Validating System
The overall workflow is designed as a closed-loop, self-validating system where each step provides a quality control checkpoint for the next.
Overview
Caption: A comprehensive workflow for metabolic labeling and analysis.
Detailed Protocol: Metabolic Labeling of Mammalian Cells
This protocol is adapted for adherent or suspension mammalian cell lines (e.g., HEK293, CHO).
-
Cell Seeding: Seed cells at a density that will result in ~70-80% confluency at the time of harvest.
-
Labeling: 24-48 hours post-seeding, replace the standard culture medium with fresh medium supplemented with 6-Deoxy-L-[1-¹³C]fucose.
-
Expertise: The optimal concentration of labeled fucose must be determined empirically for each cell line but typically ranges from 50-200 µM. A titration experiment is recommended to balance incorporation efficiency with potential toxicity.
-
-
Incubation: Culture the cells in the labeling medium for 24-72 hours. The incubation time will depend on the turnover rate of the glycoprotein of interest.
-
Harvesting:
-
Adherent cells: Wash cells twice with cold PBS, then scrape into a lysis buffer.
-
Suspension cells: Pellet cells by centrifugation, wash with cold PBS, and resuspend in lysis buffer.
-
-
Glycoprotein Purification: Purify the target glycoprotein using an appropriate method, such as affinity chromatography (e.g., Protein A/G for antibodies, Strep-Tactin for Strep-tagged proteins).
-
Validation: Confirm the purity and quantity of the isolated glycoprotein using SDS-PAGE and a BCA protein assay before proceeding to NMR or MS analysis. This step is critical to ensure that downstream analyses are performed on a well-characterized sample.
Applications in Research and Drug Development
The ability to precisely track fucosylation provides powerful advantages in several key areas:
-
Studying Aberrant Fucosylation in Disease: Researchers can compare fucosylation patterns between healthy and diseased cells (e.g., cancer cell lines) to identify changes in glycan structures that could serve as biomarkers or therapeutic targets.
-
Target Validation and Biomarker Discovery: By observing the incorporation of the label into specific proteins, this method can validate whether a protein is indeed fucosylated and how its fucosylation status changes in response to stimuli or disease progression.
-
Assessing Glycosylation of Biotherapeutics: For therapeutic monoclonal antibodies, the level of core fucosylation on the N-glycan of the Fc region is a critical quality attribute, as it inversely modulates antibody-dependent cell-mediated cytotoxicity (ADCC). This labeling method can be used in cell line development to monitor and optimize the glycosylation profile of manufactured biologics.
Conclusion
6-Deoxy-L-[1-¹³C]fucose is a robust and versatile tool for the modern glycobiology laboratory. When coupled with high-resolution analytical techniques like NMR and MS, it enables the precise and quantitative analysis of fucosylation in a dynamic cellular context. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to probe the intricate roles of fucose in health and disease, ultimately accelerating the pace of discovery and the development of novel therapeutics.
References
- Glycoprotein N-glycan preparation for MS analysis. (n.d.). CSH Protocols.
- Creative Proteomics. (n.d.). Protocol for Analysis of N-Glycosylation of Total Membrane Proteins.
- Reiding, K. R., et al. (2017).
- Wikipedia. (n.d.). Fucose.
- Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent.
- ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C.
- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
- SHT-MEDINO. (n.d.). L(-)-Fucose (6-Deoxy-L-galactose).
- Patel, H., et al. (2018). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Journal of Magnetic Resonance.
- Biological Magnetic Resonance Bank. (n.d.). bmse000036 L-(-)-Fucose.
- NMR Central. (n.d.). 13 Carbon NMR.
- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450.
- Zin, H., et al. (2021). Decoding the Fucose Migration Product during Mass‐Spectrometric analysis of Blood Group Epitopes. ChemRxiv.
- Liu, G., et al. (2019). Production of GDP-l-fucose from exogenous fucose through the salvage pathway in Mortierella alpina. RSC Advances, 9(4), 1859-1867.
- ResearchGate. (n.d.). Overview of the fucose biosynthesis and inhibitors targeting the salvage and de novo biosynthesis pathway.
- Bilan, M. I., et al. (2007). Polysaccharides of Algae: 60. Fucoidan from the Pacific Brown Alga Analipus japonicus (Harv.) Winne (Ectocarpales, Scytosiphonaceae). Russian Journal of Bioorganic Chemistry, 33(1), 38–46.
- Li, Y., et al. (2012). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1141–1145.
- BenchChem. (2025). Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorporation by NMR Spectroscopy.
- Pemble, M. E., et al. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 193.
- Wang, Y., et al. (2011). Fragmentation and Site-Specific Quantification of Core Fucosylated Glycoprotein by Multiple Reaction Monitoring-Mass Spectrometry. Analytical Chemistry, 83(21), 8043–8049.
- Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 116–124.
- PubChem. (n.d.). 6-Deoxy-Hexose.
- ResearchGate. (n.d.). ¹H-NMR (nuclear magnetic resonance) glycoprotein analysis methodology.
- NMR-Bio. (n.d.). NMR sample preparation guidelines.
- Yamaguchi, Y. (n.d.). Determination of glycan structure by NMR. JCGGDB.
Sources
- 1. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cell.com [cell.com]
- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of GDP-l-fucose from exogenous fucose through the salvage pathway in Mortierella alpina - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
- 13. nmr-bio.com [nmr-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 18. zenodo.org [zenodo.org]
- 19. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
